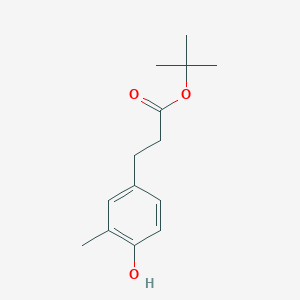

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” involves the base-catalysed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. High-temperature transesterification of this with stearyl alcohol gives the final product .Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The related compound “Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate” has a molecular formula of C15H22O3 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “Methyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propanoate”, the average mass is 250.333 Da and the monoisotopic mass is 250.156891 Da .Applications De Recherche Scientifique

Antifungal Nanosponge Hydrogel

Background: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis and demonstrated promising antimycotic activity.

Application: Researchers have formulated ODHP-loaded β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments. Nanosponges enhance the retention of active agents in the skin. The hydrogel, incorporating these nanosponges, exhibited:

- In Vivo Efficacy : Improved wound healing, collagen deposition, and skin permeability compared to other control groups .

Antagonistic Activity Against Fungi

Background: A soil bacterial isolate expressed significant antagonistic activity against Candida albicans and Aspergillus niger.

Application: This compound could be explored as a natural antifungal agent, potentially replacing or complementing existing treatments .

Hindered Phenolic Antioxidant

Background: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabilizer.

Application: In polymer chemistry, it contributes to stabilizing polymers by preventing degradation due to oxidation .

Potential Topical Delivery Agent

Background: ODHP-NS-HG formulation was statistically optimized and showed enhanced skin permeability.

Application: As a carrier, the nanosponge hydrogel could improve the topical delivery of ODHP, making it a potential candidate for dermatological applications .

Bioautography for Antifungal Activity

Background: Pooled fractions containing ODHP were tested for antifungal activity.

Application: The bioautography method can be employed to assess the antifungal potential of ODHP against Candida albicans .

Polymer Stabilization

Background: ODHP is derived from 2,6-di-tert-butylphenol via base-catalyzed Michael addition with methyl acrylate.

Application: In polymer industry, it serves as a stabilizer, enhancing the longevity and performance of various polymer materials .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “tert-Butyl bromoacetate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation .

Propriétés

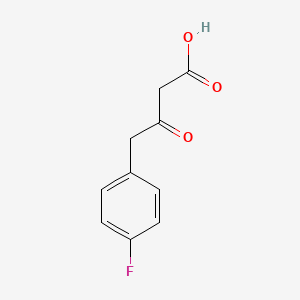

IUPAC Name |

tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5,7,9,15H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZTYDKRWHTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-hydroxy-3-methylphenyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)

![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)